N-(2-hydroxyethyl)-N'-phenylethanediamide
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Overview
Description
N-(2-Hydroxyethyl)ethylenediamine, also known as 2-(2-Aminoethylamino)ethanol, is a compound with the molecular formula NH2CH2CH2NHCH2CH2OH . It is used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can also be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .
Scientific Research Applications
Mineral Flotation Agent
Background: Phosphorus is essential for plant growth and development. Soil serves as the primary source of phosphorus for plants, and phosphate ore is a crucial raw material for phosphate fertilizer production. However, most phosphate deposits contain low-grade apatite mixed with quartz and other gangue minerals, making direct utilization challenging .
Application:- The adsorption of HEPDA onto quartz surfaces is stronger than that onto apatite surfaces, primarily driven by electrostatic forces and hydrogen bonding .
CO~2~ Capture Activator
Background: Carbon capture and storage (CCS) technologies are crucial for mitigating greenhouse gas emissions. Activators enhance the efficiency of amine-based CO2 capture systems.
Application:- HEPDA can replace piperazine (PZ) as an activator in mixed amine systems for CO2 capture. It exhibits good mutual solubility in aqueous solutions and has the potential to improve CCS efficiency .
Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide (FADs)
Application:- HEPDA derivatives, known as fatty acid diethanolamides (FADs), are synthesized from various triglycerides using diethanolamine and transition metal-doped CaO nanocrystalline heterogeneous catalysts. These FADs find applications in various industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
The impact of these properties on the bioavailability of N-(2-hydroxyethyl)-N’-phenylethanediamide is therefore unknown .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can often impact the effectiveness and stability of similar compounds .
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQJVBMNVYKEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-phenylethanediamide |
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